Lipophilicity Advantage: LogP 3.52 vs. Monocyclic Piperidine Analog LogP 2.13
tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (target) exhibits a predicted ACD/LogP of 3.52, while the closest monocyclic piperidine analog, tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4), has a predicted LogP of 2.13, resulting in an approximately 1.4-log-unit increase [1]. Both compounds share nearly identical polar surface areas (target: 56 Ų; comparator: 55.84 Ų), indicating that the lipophilicity difference arises solely from the additional five methylene units contributed by the spirocyclic cyclohexane ring rather than from altered hydrogen-bonding capacity [1].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 3.52 |
| Comparator Or Baseline | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4): LogP = 2.13 |
| Quantified Difference | Δ LogP = +1.39 (65% increase) |
| Conditions | Predicted by ACD/Labs Percepta PhysChem Module v14.00 (target, ChemSpider) and Molbase calculation (comparator) |
Why This Matters
A LogP difference of 1.4 units reflects substantially higher membrane partitioning, which is critical for intracellular target engagement in cell-based assays and PROTAC applications where passive permeability governs cellular accumulation.
- [1] Molbase. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4). https://qiye.molbase.cn/d17603/562320 (accessed 2026-05-02). View Source
